5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a chloro group at the 5-position and an oxy linkage to a piperidinyl group, which is further substituted with a 2-fluorobenzylsulfonyl moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Piperidinyl Substitution: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the chlorinated pyrimidine.
Sulfonylation: The final step involves the sulfonylation of the piperidinyl group with 2-fluorobenzylsulfonyl chloride in the presence of a base like triethylamine (TEA) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF), room temperature to moderate heating.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Industrial Applications: Potential use in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- 5-Chloro-2-((1-((2-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- 5-Chloro-2-((1-((2-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
Uniqueness
Compared to similar compounds, 5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to the presence of the 2-fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-chloro-2-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c17-13-8-19-16(20-9-13)24-14-5-3-7-21(10-14)25(22,23)11-12-4-1-2-6-15(12)18/h1-2,4,6,8-9,14H,3,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKQEXQXHQYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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